5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine
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Overview
Description
“5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” is a complex organic compound that belongs to the class of pyrazolo-pyrrolo-diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and chlorophenyl compounds. Key steps may involve:
Cyclization Reactions: Formation of the diazepine ring through cyclization.
Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution.
Methylation: Addition of the methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: Interaction with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Pathway Modulation: Modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidines: Known for their anti-inflammatory and anticancer activities.
Benzodiazepines: Widely used as anxiolytics and sedatives.
Triazolopyridazines: Studied for their potential as antiviral agents.
Uniqueness
“5,6-Dihydro-6-(2-chlorophenyl)-1-methyl-1H,4H-pyrazolo(4,3-f)pyrrolo(1,2-a)(1,4)diazepine” is unique due to its specific structural features, such as the chlorophenyl group and the fused diazepine ring, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
156032-57-4 |
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Molecular Formula |
C16H15ClN4 |
Molecular Weight |
298.77 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3-methyl-1,3,4,8-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |
InChI |
InChI=1S/C16H15ClN4/c1-20-16-11(10-19-20)9-18-15(14-7-4-8-21(14)16)12-5-2-3-6-13(12)17/h2-8,10,15,18H,9H2,1H3 |
InChI Key |
AEZLLQCTDWJNDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNC(C3=CC=CN32)C4=CC=CC=C4Cl)C=N1 |
Origin of Product |
United States |
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